molecular formula C13H6ClN5O2 B11055764 2-Amino-6-chloro-4-(2-nitrophenyl)pyridine-3,5-dicarbonitrile

2-Amino-6-chloro-4-(2-nitrophenyl)pyridine-3,5-dicarbonitrile

Cat. No.: B11055764
M. Wt: 299.67 g/mol
InChI Key: IZUDZGQDLFCCJM-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-4-(2-nitrophenyl)pyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of amino, chloro, nitrophenyl, and dicarbonitrile functional groups attached to a pyridine ring. The unique combination of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-4-(2-nitrophenyl)pyridine-3,5-dicarbonitrile typically involves multi-step reactions. One common method involves the reaction of aldehydes with malononitrile in the presence of tetrachlorosilane and zinc chloride under solvent-free conditions. This method is efficient and environmentally friendly, as it avoids the use of toxic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-4-(2-nitrophenyl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-chloro-4-(2-nitrophenyl)pyridine-3,5-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-4-(2-nitrophenyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrophenyl group in 2-Amino-6-chloro-4-(2-nitrophenyl)pyridine-3,5-dicarbonitrile adds unique chemical properties, such as increased reactivity and potential for further functionalization. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H6ClN5O2

Molecular Weight

299.67 g/mol

IUPAC Name

2-amino-6-chloro-4-(2-nitrophenyl)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C13H6ClN5O2/c14-12-8(5-15)11(9(6-16)13(17)18-12)7-3-1-2-4-10(7)19(20)21/h1-4H,(H2,17,18)

InChI Key

IZUDZGQDLFCCJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=NC(=C2C#N)Cl)N)C#N)[N+](=O)[O-]

Origin of Product

United States

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